1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione
Description
The compound 1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione is a complex anthraquinone derivative featuring a glycosylated oxane ring (a sugar moiety) attached to its anthracene backbone. Key structural attributes include:
- Molecular formula: C₂₇H₃₂O₁₃ (derived from ).
- Substituents: Multiple hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups, as well as a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl glycoside.
- Functional significance: The glycosylation enhances solubility in polar solvents, while hydroxyl/methoxy groups contribute to hydrogen bonding and redox activity, typical of bioactive anthraquinones .
Anthraquinones are renowned for diverse biological activities, including antimicrobial, antitumor, and antioxidant properties (e.g., emodin derivatives in ).
Properties
IUPAC Name |
1,8-dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32O15/c1-12-5-14-23(17(40)7-12)33(45)25-16(30(14)42)9-19(50-3)27(35(25)47)26-20(51-4)10-21(52-38-37(49)36(48)32(44)22(11-39)53-38)28-29(26)31(43)15-6-13(2)8-18(41)24(15)34(28)46/h5-10,22,32,36-41,44,47-49H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVMNQWWYXIURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C5C(=C(C=C4OC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)C7=C(C5=O)C=C(C=C7O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the anthraquinone core and subsequent functionalization. Common synthetic routes may include:
Oxidation reactions: Starting from anthracene derivatives, oxidation can be used to introduce the quinone functionality.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the anthraquinone core.
Glycosylation: Attachment of sugar moieties to the anthraquinone core to form glycosides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: Where reactions are carried out in a stepwise manner in large reactors.
Continuous flow synthesis: For more efficient and scalable production, continuous flow methods can be employed.
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be further oxidized to introduce additional functional groups.
Reduction: Reduction of the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Antioxidant Activity : Compounds similar to 1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo] have been studied for their antioxidant properties. The hydroxyl groups can scavenge free radicals, potentially reducing oxidative stress in cells.
- Anticancer Properties : Research indicates that anthraquinones exhibit significant anticancer activity. The compound's structure may allow it to interact with DNA or inhibit cancer cell proliferation through various mechanisms.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties against various pathogens. The ability of the compound to penetrate bacterial membranes could lead to its use as an antimicrobial agent in pharmaceuticals.
- Potential Drug Development : The unique structure of this compound makes it a candidate for drug development targeting specific diseases. Its interactions with biological systems can be further explored to develop new therapeutic agents.
Material Science Applications
- Dye Industry : Due to its vibrant color properties, this compound can be utilized as a dye in textiles and other materials. Its stability and resistance to fading make it suitable for long-lasting applications .
- Photovoltaic Materials : The electronic properties of anthraquinones suggest potential applications in organic photovoltaic devices. Their ability to absorb light and convert it into energy could enhance solar cell efficiency.
Case Study 1: Antioxidant Mechanism
A study investigated the antioxidant capacity of anthraquinone derivatives similar to the compound . Results showed that these compounds effectively reduced oxidative stress markers in vitro, suggesting their potential use as dietary supplements or therapeutic agents against oxidative damage.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal explored the cytotoxic effects of anthraquinone derivatives on various cancer cell lines. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis, highlighting their potential as anticancer agents.
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Tectoridin | Isoflavone | Contains glucoside moiety; antioxidant properties |
| 7-Hydroxytectorigenin | Flavonoid | Exhibits anti-inflammatory activity |
| 5-Methoxyflavone | Flavonoid | Known for its neuroprotective effects |
The uniqueness of 1,8-Dihydroxy-2-[5-hydroxy-2-methoxy...] lies in its intricate multi-functional structure that combines features from both anthraquinones and flavonoids. This complexity may enhance its potential interactions within biological systems compared to simpler analogs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Enzyme inhibition: It may inhibit certain enzymes involved in disease pathways.
DNA intercalation: It can intercalate into DNA, affecting replication and transcription processes.
Reactive oxygen species (ROS) generation: It may generate ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below compares the target compound with key analogs:
Key Observations:
- Glycosylation: Only the target compound includes a glycosyl group, which significantly increases its polarity and water solubility compared to non-glycosylated analogs .
- Hydrophobic vs. Hydrophilic : Isobutyl and allyl substituents () impart hydrophobicity, limiting aqueous solubility but improving membrane permeability .
Antimicrobial Activity:
- Target Compound: Glycosylation may enhance bioavailability and interaction with bacterial membrane proteins. Comparable glycosylated anthraquinones in show improved efficacy against Gram-positive bacteria .
- 1,8-Dihydroxy-3-methylanthracene-9,10-dione () : Demonstrates moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) due to hydroxyl-driven redox cycling .
- Emodin Derivatives () : Exhibit broad-spectrum antimicrobial effects (MIC range: 8–64 µg/mL), with methoxy groups reducing potency compared to hydroxylated analogs .
Antitumor Activity:
- Target Compound : Preliminary studies suggest glycosylation facilitates cellular uptake via glucose transporters, enhancing cytotoxicity in cancer cells (IC₅₀ = 12 µM in HeLa cells) .
- 1,8-Dihydroxy-2-isobutylanthracene-9,10-dione () : Shows selective inhibition of breast cancer cells (MCF-7 IC₅₀ = 18 µM), likely due to hydrophobic interactions with lipid membranes .
- 1-Hydroxy-3-(methoxymethoxy)anthracene-9,10-dione (): Limited activity (IC₅₀ > 50 µM), indicating that bulky substituents may hinder target binding .
Antioxidant Properties:
- Hydroxyl-rich compounds (e.g., , target compound) exhibit strong free radical scavenging (EC₅₀ = 5–10 µM in DPPH assays), whereas methoxy-substituted analogs () show reduced activity (EC₅₀ > 50 µM) .
Biological Activity
1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone class. Its intricate structure features multiple hydroxyl and methoxy groups that contribute to its potential biological activities. This article explores the biological activity of this compound, highlighting its chemical properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound exhibits a multi-ring structure typical of anthraquinones, with significant functional groups that enhance its reactivity. The presence of hydroxyl groups allows for hydrogen bonding and potential interactions with biological macromolecules. The methoxy groups may also influence its solubility and bioavailability.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Research indicates that anthraquinones and their derivatives often exhibit significant anticancer properties. For instance, compounds structurally similar to 1,8-Dihydroxy-2-[5-hydroxy...] have shown cytotoxic effects against various cancer cell lines. A study reported that certain anthraquinone derivatives demonstrated IC50 values as low as 4.56 μM against human lung cancer cells (A549) and 6.3 μM against breast adenocarcinoma cells (MCF7) .
Antimicrobial Activity
Anthraquinones are also noted for their antimicrobial properties. Various studies have highlighted the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria. For example, one study found that related anthraquinones exhibited minimum inhibitory concentrations (MIC) of less than 2.5 μM against Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The antioxidant capacity of anthraquinones is significant due to their ability to scavenge free radicals. This property is particularly relevant in the context of oxidative stress-related diseases. The presence of multiple hydroxyl groups enhances the electron-donating ability of these compounds, thereby improving their antioxidant activity .
Study 1: Anticancer Effects
A study focused on the anticancer effects of anthraquinone derivatives isolated from marine fungi demonstrated that specific derivatives exhibited potent cytotoxicity against various cancer cell lines. The findings suggested that these compounds could serve as promising candidates for cancer therapy .
Study 2: Antimicrobial Efficacy
In another investigation, anthraquinone derivatives were tested for their antimicrobial efficacy against a range of pathogenic bacteria. The results indicated that several derivatives displayed significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents .
Study 3: Antioxidant Activity Assessment
A comprehensive review assessed the antioxidant activities of various anthraquinone compounds. The review concluded that many derivatives possess strong antioxidant properties, which could be beneficial in preventing oxidative damage in biological systems .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Tectoridin | Isoflavone | Contains glucoside moiety; antioxidant properties |
| 7-Hydroxytectorigenin | Flavonoid | Exhibits anti-inflammatory activity |
| 5-Methoxyflavone | Flavonoid | Known for neuroprotective effects |
This table highlights structural analogs to 1,8-Dihydroxy-2-[5-hydroxy... and their respective biological activities.
Q & A
Q. What are the key synthetic strategies for this anthraquinone derivative?
The synthesis typically involves multi-step functionalization of an anthracene core. Bromination at reactive positions (e.g., 1,8-positions) is followed by nucleophilic substitution to introduce hydroxyl, methoxy, and glycosyl groups. Acetylation or etherification protects sensitive hydroxyl groups during synthesis. For example, methoxy groups are introduced via alkylation with methyl iodide under basic conditions, while glycosylation employs protected sugar moieties (e.g., tri-O-acetylglucal) in coupling reactions . Purification relies on column chromatography with silica gel and polar solvents (e.g., CH₂Cl₂/MeOH gradients).
Q. How can its structure be rigorously characterized?
Use a combination of spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR identify substituent positions and stereochemistry. Aromatic protons appear δ 6.5–8.5 ppm, while methoxy groups resonate at δ ~3.8 ppm. 2D NMR (COSY, HSQC) resolves overlapping signals .
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks, critical for understanding solubility and intermolecular interactions .
- Mass spectrometry (HRMS) : Confirms molecular formula via exact mass (e.g., ESI-HRMS for [M+H]⁺ or [M–H]⁻ ions) .
Q. What analytical methods ensure purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity. Mobile phases often use acetonitrile/water with 0.1% formic acid .
- TGA/DSC : Assess thermal stability under nitrogen atmosphere (e.g., degradation above 200°C indicates thermal sensitivity) .
- pH stability studies : Incubate in buffers (pH 2–12) and analyze degradation products via LC-MS .
Q. How do substituents influence solubility and formulation?
Hydroxyl and glycosyl groups enhance aqueous solubility via hydrogen bonding, while methoxy/methyl groups increase lipophilicity. For example, glycosylation (e.g., trihydroxyoxane moiety) improves solubility in polar solvents like DMSO-water mixtures, critical for in vitro assays . Formulation strategies include nanoparticle encapsulation (e.g., PLGA) to balance bioavailability and stability .
Advanced Research Questions
Q. What structure-activity relationships (SAR) dictate its biological activity?
- Methoxy groups : Increase membrane permeability and modulate DNA intercalation. For instance, 3-methoxy substitution enhances cytotoxicity by stabilizing quinone-semiquinone redox cycles .
- Hydroxyl groups : Essential for hydrogen bonding with target proteins (e.g., topoisomerase II). Removal of 1,8-dihydroxy groups reduces enzyme inhibition by >70% .
- Glycosylation : The trihydroxyoxane moiety alters pharmacokinetics, delaying hepatic clearance compared to non-glycosylated analogs .
Q. How to study its interactions with biomolecules (e.g., DNA/proteins)?
- Fluorescence quenching : Titrate with DNA (e.g., CT-DNA) and measure changes in emission intensity (λₑₓ = 480 nm). Calculate binding constants (Kb ~10⁴–10⁵ M⁻¹) .
- Docking simulations : Use AutoDock Vina to model interactions with topoisomerase II (PDB: 1ZXM). Key residues: Asp479 and Tyr821 form hydrogen bonds with hydroxyl/methoxy groups .
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to immobilized protein targets .
Q. What mechanisms underlie its enzyme inhibition?
- Topoisomerase II inhibition : Acts as a catalytic inhibitor by stabilizing the DNA-enzyme complex, preventing religation. Validate via DNA relaxation assays (agarose gel electrophoresis) .
- ROS generation : The anthraquinone core undergoes redox cycling, producing superoxide radicals (detected with DCFH-DA probes) that induce oxidative stress in cancer cells .
Q. How to address contradictory bioactivity data across studies?
- Control substituent effects : Compare analogs with systematic substitutions (e.g., 1,4-dihydroxy vs. 1,8-dihydroxy) under identical assay conditions .
- Standardize assay protocols : Use validated cell lines (e.g., MCF-7 for cytotoxicity) and normalize data to internal controls (e.g., doxorubicin) .
Q. What computational approaches predict its bioactivity?
- QSAR models : Train on anthraquinone datasets using descriptors like LogP, polar surface area, and HOMO-LUMO gaps. Random forest models achieve R² > 0.85 for cytotoxicity prediction .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field) to identify critical interaction residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
